molecular formula C16H12ClN3O2S B5812071 N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B5812071
M. Wt: 345.8 g/mol
InChI Key: MLKPPEFYGVDLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as CPOT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPOT is a thioacetamide derivative that has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of cyclooxygenase enzymes. N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in animal models of inflammation. N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been found to possess antitumor activity in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is easy to synthesize and has been reported to yield good to excellent yields. N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for various studies. However, N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in human clinical trials. Another direction is to further study its mechanism of action and physiological effects in animal models. Additionally, N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide could be investigated for its potential as an antitumor agent in various cancer cell lines. Overall, N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has shown promising results in various studies and has the potential to be a valuable compound for scientific research.

Synthesis Methods

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-oxadiazol-2-thiol in the presence of a base such as triethylamine. Another method involves the reaction of 3-chlorobenzoyl isothiocyanate with 5-phenyl-1,3,4-oxadiazole-2-amine in the presence of a base. Both methods have been reported to yield N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide in good to excellent yields.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in animal models of inflammation. N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been reported to possess antitumor activity in various cancer cell lines.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-7-4-8-13(9-12)18-14(21)10-23-16-20-19-15(22-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKPPEFYGVDLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

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